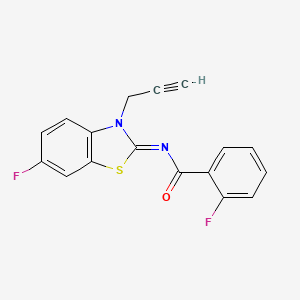

2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

描述

The compound 2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide (hereafter referred to as Compound A) is a benzothiazole-derived carboxamide featuring a propargyl (prop-2-ynyl) substituent at position 3 and fluorine atoms at positions 2 and 6 of the benzothiazole ring. The synthesis of Compound A involves coupling 2-fluorobenzoyl chloride derivatives with substituted benzothiazole amines under mild conditions, often using triethylamine as a base .

Crystallographic data for related compounds (e.g., 2-fluoro-N-(1,3-thiazol-2-yl)benzamide) reveal planar amide moieties and intermolecular hydrogen bonding networks that stabilize the crystal lattice, which may influence solubility and bioavailability .

属性

IUPAC Name |

2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2OS/c1-2-9-21-14-8-7-11(18)10-15(14)23-17(21)20-16(22)12-5-3-4-6-13(12)19/h1,3-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHLOKLCSVSYFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route generally includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Alkyne Addition: The prop-2-ynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

Amidation: The final step involves the formation of the benzamide moiety through the reaction of the benzothiazole derivative with an appropriate amine or amide under dehydrating conditions.

化学反应分析

2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms to form new derivatives.

Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.

科学研究应用

Overview

2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. Its unique molecular structure, characterized by fluorinated aromatic systems and a prop-2-ynyl substituent, has attracted attention in various fields, particularly medicinal chemistry and materials science. This article explores its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities:

- Anticancer Activity : Studies have shown that benzo[d]thiazole derivatives can inhibit cancer cell proliferation. The fluorinated structure may enhance the binding affinity to cancer-related targets, potentially leading to the development of new anticancer agents .

- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against various pathogens. Research indicates that similar derivatives have shown effectiveness against bacteria and fungi.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Electronics : Its electronic properties are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of fluorine atoms can enhance charge transport properties.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis:

- Reactivity : It can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. These reactions are essential for developing complex organic molecules.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]thiazole exhibited selective cytotoxicity against cancer cell lines. The study highlighted the importance of structural modifications, such as fluorination, which improved the efficacy of these compounds .

Case Study 2: Antimicrobial Studies

Research conducted on similar compounds showed that they possessed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the potential for developing new antibiotics based on modified benzothiazole structures.

作用机制

The mechanism of action of 2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, which are involved in the regulation of cell growth and proliferation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

Table 1: Key Structural and Physicochemical Comparisons

Computational and Experimental Data

Table 2: Selected Computational and Experimental Parameters

- Polar Surface Area (PSA) : Compound A’s moderate PSA (67.2 Ų) suggests better membrane permeability than highly polar acetamido derivatives (89.5 Ų) .

- LogP : The higher LogP of Compound A (4.3) indicates greater lipophilicity compared to simpler thiazole analogs (LogP = 2.9), aligning with its dual fluorine substituents .

生物活性

2-fluoro-N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is . Its structure features a benzothiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives of benzothiazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Apoptosis induction | 5.0 | |

| Compound B | Cell cycle arrest | 7.5 | |

| Compound C | Inhibition of metastasis | 4.0 |

Antimicrobial Activity

The benzothiazole derivatives are also noted for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Candida albicans | 20 |

Structure-Activity Relationship (SAR)

The pharmacological profile of benzothiazole derivatives is significantly influenced by their structural features. Substituents on the benzothiazole ring and the amide nitrogen play crucial roles in modulating biological activity.

Key SAR Insights:

- Fluorine Substitution: The presence of fluorine atoms enhances lipophilicity and may improve cellular uptake.

- Alkynyl Groups: The propynyl substituent has been associated with increased potency against specific cancer cell lines.

- Amide Linkage: The amide bond contributes to the stability and bioavailability of the compound.

Case Studies

In a recent study involving a series of benzothiazole derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value lower than 10 µM. This highlights the potential of modifying existing scaffolds to enhance therapeutic efficacy.

Case Study Summary:

- Study Focus: Evaluation of cytotoxic effects on breast cancer cells.

- Findings: The compound exhibited a dose-dependent response with notable selectivity for cancerous over normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。